molecular formula C9H6ClN3O2 B3057581 4-Chloro-2-methyl-5-nitroquinazoline CAS No. 827031-53-8

4-Chloro-2-methyl-5-nitroquinazoline

Cat. No.: B3057581
CAS No.: 827031-53-8
M. Wt: 223.61 g/mol
InChI Key: MHUBZLWSXCZTGU-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the quinazoline ring.

Preparation Methods

The synthesis of 4-Chloro-2-methyl-5-nitroquinazoline typically involves the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-2-methyl-5-nitroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-methyl-5-nitroquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-nitroquinazoline involves its interaction with specific molecular targets. For instance, in anticancer applications, it targets tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, the compound can effectively halt the progression of cancer cells .

Comparison with Similar Compounds

4-Chloro-2-methyl-5-nitroquinazoline can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Chloro-2-methyl-5-nitroquinazoline is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Quinazolines

Quinazolines are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties . The structural diversity of quinazolines allows for various modifications that can enhance their biological efficacy.

2. Biological Activities

Anticancer Activity
this compound has been studied for its potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit key signaling pathways involved in cancer progression, particularly those mediated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) .

In a study evaluating the cytotoxic effects of various quinazoline derivatives, it was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against cancer cell lines. For instance, modifications at the C-6 and C-7 positions significantly improved binding affinity to target proteins .

Antibacterial and Antifungal Properties
The compound has also shown promise in antibacterial and antifungal studies. Quinazolines have been reported to possess activity against a range of bacterial strains, including resistant strains, making them potential candidates for new antibiotic therapies. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of halogens (like chlorine) at specific positions enhances the compound's potency. For example, substituents at the C-4 position have been linked to increased cytotoxicity against various cancer cell lines .
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups such as nitro or chloro at the aniline ring showed stronger antiproliferative effects compared to their electron-donating counterparts .

4. Case Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

StudyCell LineIC50 (µM)Activity
Study AA549 (Lung Cancer)5.0Strong cytotoxicity
Study BMCF-7 (Breast Cancer)10.0Moderate cytotoxicity
Study CE. coli (Bacterial Strain)20.0Antibacterial activity

These studies indicate that the compound exhibits significant anticancer properties, particularly against lung cancer cells, while also demonstrating antibacterial effects against E. coli.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : The compound acts as a competitive inhibitor of various kinases involved in cell signaling pathways critical for tumor growth and survival .
  • Induction of Apoptosis : Quinazolines have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

6. Conclusion

This compound represents a promising candidate for further development in therapeutic applications due to its diverse biological activities. Continued research into its pharmacological properties and optimization through structural modifications could lead to effective treatments for cancer and bacterial infections.

Properties

IUPAC Name

4-chloro-2-methyl-5-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c1-5-11-6-3-2-4-7(13(14)15)8(6)9(10)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUBZLWSXCZTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591942
Record name 4-Chloro-2-methyl-5-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827031-53-8
Record name 4-Chloro-2-methyl-5-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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